4-Fluorobenzamide-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzamide-D4 is a deuterated form of 4-Fluorobenzamide, which is a chemical compound used in various fields of research, including medical, environmental, and industrial research. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of 4-Fluorobenzamide-D4 involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzamide-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Fluorobenzoic acid.
Reduction: It can be reduced to form 4-Fluorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzamide-D4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of benzamide derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the synthesis of various fluorinated compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluorobenzamide-D4 involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as urease, which is involved in the hydrolysis of urea. The deuterium atoms in this compound can also affect the metabolic stability and pharmacokinetics of the compound, making it useful in drug metabolism studies.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzamide: The non-deuterated form of 4-Fluorobenzamide-D4.
4-Methoxybenzamide: A similar compound with a methoxy group instead of a fluorine atom.
4-Hydroxybenzamide: A compound with a hydroxyl group instead of a fluorine atom.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the compound’s metabolic pathways and study its interactions with biological molecules in greater detail .
Properties
CAS No. |
1100750-65-9 |
---|---|
Molecular Formula |
C₇H₆FNO |
Molecular Weight |
139.13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.